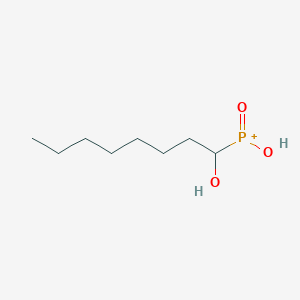
Phosphinic acid, (1-hydroxyoctyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Phosphinic acid, (1-hydroxyoctyl)-, can be synthesized through several methods. One common approach involves the reaction of octyl alcohol with hypophosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the oxidation of phosphinic acid derivatives using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of phosphinic acid, (1-hydroxyoctyl)-, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Phosphinic acid, (1-hydroxyoctyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Phosphinic acid, (1-hydroxyoctyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound is used in the formulation of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of phosphinic acid, (1-hydroxyoctyl)-, involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it an effective ligand in coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity.
相似化合物的比较
Phosphinic acid, (1-hydroxyoctyl)-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphine oxides: These compounds are more reduced forms and have different chemical properties.
Phosphonates: These are esters of phosphonic acids and have distinct applications in various fields.
属性
CAS 编号 |
214766-67-3 |
|---|---|
分子式 |
C8H18O3P+ |
分子量 |
193.20 g/mol |
IUPAC 名称 |
hydroxy-(1-hydroxyoctyl)-oxophosphanium |
InChI |
InChI=1S/C8H17O3P/c1-2-3-4-5-6-7-8(9)12(10)11/h8-9H,2-7H2,1H3/p+1 |
InChI 键 |
DXTSSUWZAWAZCT-UHFFFAOYSA-O |
规范 SMILES |
CCCCCCCC(O)[P+](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


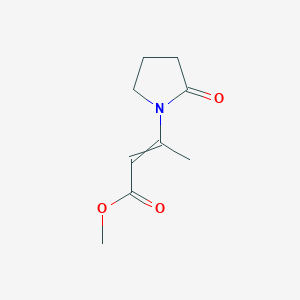
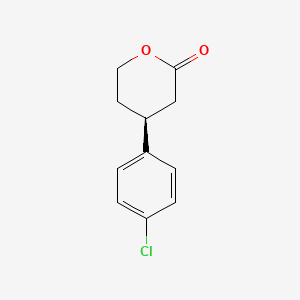

![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
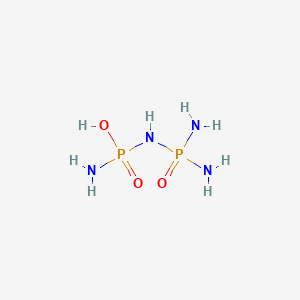
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
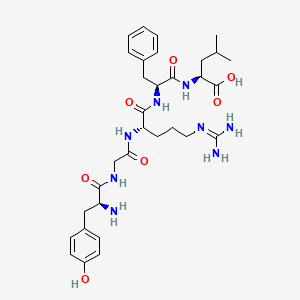
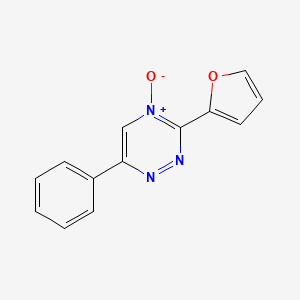
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)

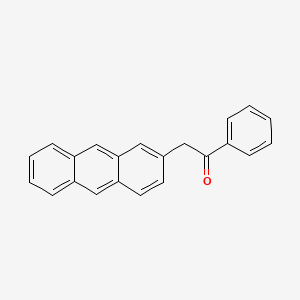
![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)
![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
